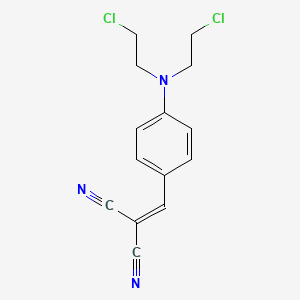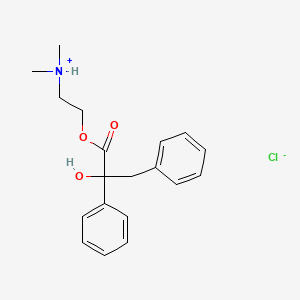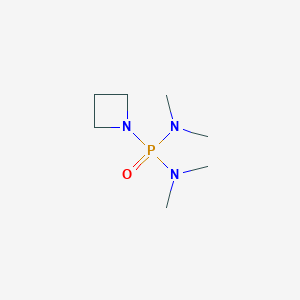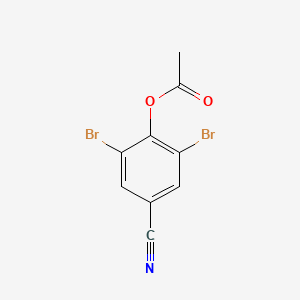
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is a chemical compound with the molecular formula C16H12ClF2NO3 and a molecular weight of 339.72 g/mol. It is an ester derivative of benzoic acid and is characterized by the presence of chloro and difluorobenzamido groups attached to the benzoate core. This compound is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate typically involves the esterification of 4-chlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The resulting ethyl 4-chlorobenzoate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and difluorobenzamido groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the benzoate core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 4-chloro-2-(2,6-difluorobenzamido)benzoic acid and ethanol.
Reduction: The products vary based on the specific functional groups reduced.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-chlorobenzoate: Similar in structure but lacks the difluorobenzamido group.
Ethyl 2,6-difluorobenzoate: Similar in structure but lacks the chloro and amido groups.
Ethyl 4-(2-chloroacetamido)benzoate: Similar in structure but has a chloroacetamido group instead of the difluorobenzamido group.
Uniqueness
Ethyl 4-chloro-2-(2,6-difluorobenzamido)benzoate is unique due to the presence of both chloro and difluorobenzamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H12ClF2NO3 |
|---|---|
Peso molecular |
339.72 g/mol |
Nombre IUPAC |
ethyl 4-chloro-2-[(2,6-difluorobenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H12ClF2NO3/c1-2-23-16(22)10-7-6-9(17)8-13(10)20-15(21)14-11(18)4-3-5-12(14)19/h3-8H,2H2,1H3,(H,20,21) |
Clave InChI |
QZCWJESBPOINIU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=C(C=CC=C2F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-[5-(azidomethyl)pyrazin-2-yl]carbamate](/img/structure/B13743527.png)









